1-(PYRROLIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE
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Overview
Description
1-(PYRROLIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidinone ring, a trifluoromethylbenzyl group, and an indole moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(PYRROLIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE typically involves multiple steps, including the formation of the pyrrolidinone ring, the introduction of the trifluoromethylbenzyl group, and the construction of the indole moiety. Common synthetic routes may involve:
Step 1: Formation of the pyrrolidinone ring through cyclization reactions.
Step 2: Introduction of the trifluoromethylbenzyl group via nucleophilic substitution or other suitable methods.
Step 3: Construction of the indole moiety through cyclization and functional group transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(PYRROLIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides, acids, or bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-(PYRROLIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(PYRROLIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-oxo-2-pyrrolidin-1-ylethyl)-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-indole
- 1-(2-oxo-2-pyrrolidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2H-indole
Uniqueness
1-(PYRROLIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethylbenzyl group and the indole moiety contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
1-pyrrolidin-1-yl-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O3S/c23-22(24,25)17-7-5-6-16(12-17)15-31(29,30)20-13-27(19-9-2-1-8-18(19)20)14-21(28)26-10-3-4-11-26/h1-2,5-9,12-13H,3-4,10-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJCYIJMBHNQKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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